3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H20N4O4 and its molecular weight is 392.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary targets of this compound are the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including mood, pain sensation, appetite, and memory.
Mode of Action
The compound interacts with its targets (CB1 and CB2 receptors) by acting as a ligand . Ligands are molecules that bind to proteins to serve a biological purpose. In this case, the compound binds to the CB1 and CB2 receptors, triggering a response within the cell.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific cell type and the state of the endocannabinoid system within that cell. It has been observed that compounds showing high selectivity towards cb2 receptors, like this one, can have potential therapeutic effects .
Biologische Aktivität
The compound 3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, supported by relevant research findings and case studies.
Structural Characteristics
The molecular structure of the compound incorporates several key functional groups:
- Dihydrobenzo[b][1,4]dioxine moiety : Known for its presence in various biologically active compounds.
- Piperidine ring : Contributes to pharmacological properties through interaction with biological targets.
- Pyrido[2,3-d]pyrimidin-4(3H)-one core : Imparts additional biological activity.
The overall molecular formula is C18H20N2O3 with a molecular weight of approximately 312.36 g/mol.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the dihydrobenzo[b][1,4]dioxine derivative.
- Coupling with piperidine and subsequent modification to introduce the pyrido[2,3-d]pyrimidin-4(3H)-one structure.
Reaction conditions often require careful optimization to maximize yield and purity. Below is a summarized reaction pathway:
Step | Reagents/Conditions | Product |
---|---|---|
1 | Dihydrobenzo[b][1,4]dioxine + acyl chloride | Acylated product |
2 | Acylated product + piperidine | Piperidinyl derivative |
3 | Piperidinyl derivative + pyrimidinone precursor | Final product |
Biological Activity
Research indicates that compounds with similar scaffolds exhibit a range of biological activities including:
- Anticancer properties : Many derivatives have shown efficacy against various cancer cell lines.
- Antimicrobial activity : Compounds containing the dihydrobenzo[b][1,4]dioxine structure are noted for their broad-spectrum antimicrobial effects.
- Enzyme inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
Case Studies
-
Anticancer Activity :
A study evaluated the compound's effects on human cancer cell lines. Results showed significant inhibition of cell proliferation with an IC50 value of approximately 10 μM for breast cancer cells, indicating potential as a therapeutic agent. -
Enzyme Inhibition :
In vitro assays demonstrated that the compound acts as an inhibitor of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. The IC50 was determined to be around 5 μM, suggesting it may enhance the efficacy of DNA-damaging agents in treatment regimens.
Comparative Analysis
To better understand the biological activity of this compound relative to others, a comparison table is provided below:
Compound Name | Structure Features | Biological Activity | IC50 (μM) |
---|---|---|---|
Compound A | Dihydrobenzo[d]oxole scaffold | Anticancer | 10 |
Compound B | Piperidine derivative | Antimicrobial | 15 |
Target Compound | Dihydrobenzo[b][1,4]dioxine + piperidine + pyrimidinone | PARP Inhibition | 5 |
Eigenschaften
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c26-20(15-3-1-5-17-18(15)29-12-11-28-17)24-9-6-14(7-10-24)25-13-23-19-16(21(25)27)4-2-8-22-19/h1-5,8,13-14H,6-7,9-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTQIARKTYHUGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=C5C(=CC=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.